Regioisomeric CYP3A4 Inhibition Selectivity vs. 4-Cyano-2-Fluorophenyl Isomer
The 2-cyano-4-fluorophenyl regioisomer (CAS 1260803-22-2) demonstrates a distinct CYP3A4 inhibition profile compared to its 4-cyano-2-fluorophenyl positional isomer (CAS 1156886-59-7). While the target compound's CYP3A4 IC50 has been reported as 20,000 nM in human liver microsomes following a 15-minute preincubation with NADPH [1], the 4-cyano-2-fluorophenyl isomer exhibits a significantly more potent time-dependent CYP3A4 inhibition with an IC50 of 7,000 nM after a 30-minute preincubation [2]. This data indicates the 2-cyano regioisomer is a substantially weaker CYP3A4 inhibitor, which is a critical differentiator for medicinal chemists screening for drug-drug interaction liabilities.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | 1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid: IC50 = 7,000 nM |
| Quantified Difference | ~2.9-fold weaker CYP3A4 inhibition for the 2-cyano-4-fluorophenyl isomer compared to the 4-cyano-2-fluorophenyl isomer |
| Conditions | CYP3A4 in human liver microsomes; fluorogenic substrate. Target compound: 15 min preincubation with NADPH. Comparator: 30 min preincubation (time-dependent inhibition assay). |
Why This Matters
This is meaningful for procurement because the 2-cyano-4-fluorophenyl isomer presents a significantly lower risk of CYP3A4-mediated drug-drug interactions (DDIs) compared to its 4-cyano isomer, making it a more attractive starting point for lead optimization programs where CYP3A4 liability is a critical concern.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534). Affinity Data: IC50 = 2.00E+4 nM. Assay: Inhibition of CYP3A4 in human liver microsomes. Deposited 2023-06-23. Associated PubMed ID: 35704802. View Source
- [2] BindingDB. BDBM50394917 (CHEMBL2165505). Affinity Data: IC50 = 7.00E+3 nM. Assay: Time-dependent inhibition of CYP3A4 in human liver microsomes, 30 min preincubation. View Source
